![molecular formula C10H10N2O3 B11895390 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one CAS No. 914201-24-4](/img/structure/B11895390.png)

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

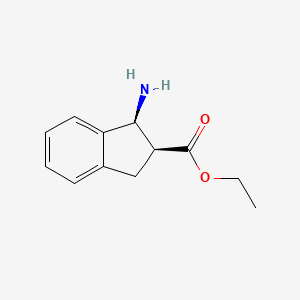

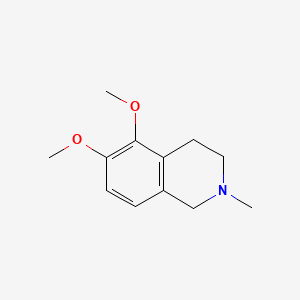

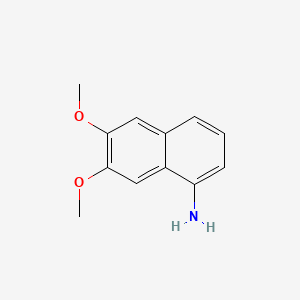

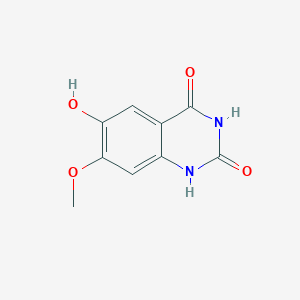

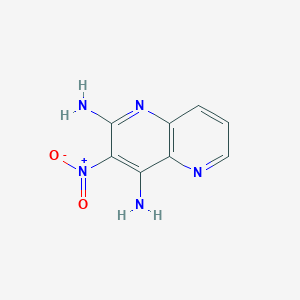

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a chemical compound belonging to the class of benzazepines. This compound is characterized by a nitro group at the 8th position and a tetrahydrobenzo[c]azepinone core structure. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

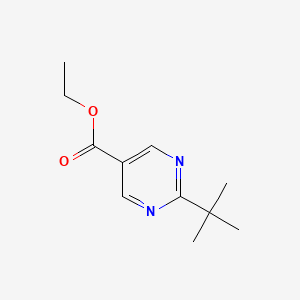

The synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves the nitration of a suitable precursor followed by cyclization. One common method involves the nitration of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Reaktionstypen

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-on durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff zu einer Aminogruppe reduziert werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Nitrogruppe durch andere funktionelle Gruppen ersetzt werden kann.

Oxidation: Der Tetrahydrobenzo[c]azepinon-Kern kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff, Ethanol als Lösungsmittel.

Substitution: Nucleophile wie Amine oder Thiole, Lösungsmittel wie Dimethylformamid (DMF) oder Dichlormethan (DCM).

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid, Lösungsmittel wie Aceton oder Essigsäure.

Hauptprodukte, die gebildet werden

Reduktion: 8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-on.

Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nucleophil.

Oxidation: Oxidierte Derivate mit zusätzlichen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-on hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte biologische Wege abzielen.

Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Pharmazeutika eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren. Diese Wechselwirkungen können zur Modulation biologischer Pfade führen, was zu verschiedenen therapeutischen Wirkungen führt. Die Verbindung kann Enzyme, Rezeptoren oder andere Proteine ansprechen, die an kritischen zellulären Prozessen beteiligt sind.

Wirkmechanismus

The mechanism of action of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, resulting in various therapeutic effects. The compound may target enzymes, receptors, or other proteins involved in critical cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-on: Fehlt die Nitrogruppe, wodurch es in bestimmten chemischen Reaktionen weniger reaktiv ist.

8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-on: Eine reduzierte Form der Nitroverbindung mit unterschiedlichen biologischen Aktivitäten.

8-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-on: Enthält eine Chlorogruppe anstelle einer Nitrogruppe, was zu unterschiedlicher Reaktivität und Anwendungen führt.

Einzigartigkeit

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-on ist durch das Vorhandensein der Nitrogruppe einzigartig, die ihm eine deutliche chemische Reaktivität und biologische Eigenschaften verleiht. Die Fähigkeit dieser Verbindung, verschiedene chemische Umwandlungen zu durchlaufen, und ihre potenziellen therapeutischen Anwendungen machen sie zu einem wertvollen Studienobjekt in der wissenschaftlichen Forschung.

Eigenschaften

CAS-Nummer |

914201-24-4 |

|---|---|

Molekularformel |

C10H10N2O3 |

Molekulargewicht |

206.20 g/mol |

IUPAC-Name |

8-nitro-2,3,4,5-tetrahydro-2-benzazepin-1-one |

InChI |

InChI=1S/C10H10N2O3/c13-10-9-6-8(12(14)15)4-3-7(9)2-1-5-11-10/h3-4,6H,1-2,5H2,(H,11,13) |

InChI-Schlüssel |

ALCQEWWSZKXZPP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

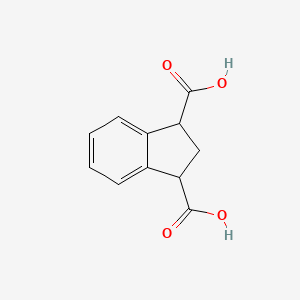

![1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)